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molecular formula C15H14N2O B8384674 2-(2-Methoxyphenyl)-3-(2-pyridyl)propionitrile

2-(2-Methoxyphenyl)-3-(2-pyridyl)propionitrile

Cat. No. B8384674
M. Wt: 238.28 g/mol
InChI Key: ZNHSRODRERQRNX-UHFFFAOYSA-N
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Patent
US05240925

Procedure details

This intermediate (80 g.) was prepared using the procedure described in Example 14a except using 50 g. (0.339 mole) of (2-methoxyphenyl)acetonitrile, 56 g. (0.339 mole) of 2-(chloromethyl)pyridine hydrochloride, 60 g. (0.746 mole) of 50% aqueous sodium hydroxide, and 200 ml. of DMSO.
Quantity
0.339 mol
Type
reactant
Reaction Step One
Quantity
0.339 mol
Type
reactant
Reaction Step Two
Quantity
0.746 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].Cl.Cl[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1.[OH-].[Na+]>CS(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[C:10]#[N:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.339 mol
Type
reactant
Smiles
COC1=C(C=CC=C1)CC#N
Step Two
Name
Quantity
0.339 mol
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Step Three
Name
Quantity
0.746 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This intermediate (80 g.) was prepared

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)C(C#N)CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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